

molecular structure and synthesis of Hexapeptide-12

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An in-depth analysis of the molecular characteristics and synthesis of **Hexapeptide-12**, a peptide renowned for its role in cosmetic and dermatological applications, is provided in this technical guide. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structure, synthesis, and biological significance.

Molecular Structure of Hexapeptide-12

Hexapeptide-12 is a synthetic peptide and a fragment of the elastin protein. It is composed of a repeating sequence of six amino acids: Valine-Glycine-Valine-Alanine-Proline-Glycine (VGVAPG). This sequence is a well-known elastin-derived peptide that acts as a chemoattractant for fibroblasts, the cells responsible for producing extracellular matrix components like collagen and elastin.

Table 1: Physicochemical Properties of **Hexapeptide-12**



Property	Value	
Amino Acid Sequence	Val-Gly-Val-Ala-Pro-Gly (VGVAPG)	
Molecular Formula	C28H49N7O8	
Molecular Weight	611.73 g/mol	
CAS Number	171263-26-6	
Appearance	White powder	
Solubility	Water soluble	

| Purity (HPLC) | ≥98.0% |

Synthesis of Hexapeptide-12

The synthesis of **Hexapeptide-12** is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid resin support. The process involves a series of repeating steps of coupling and deprotection.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Solvent: DMF, DCM (Dichloromethane)

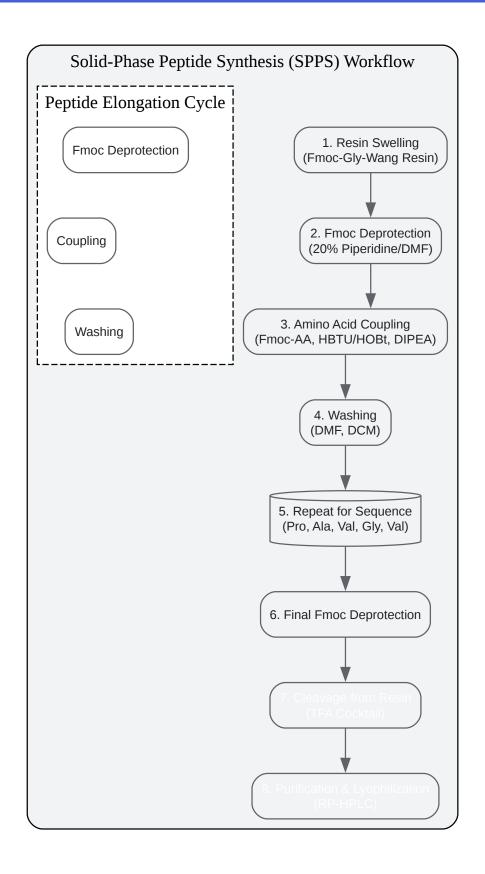


- Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5
 v/v/v)
- Ether for precipitation

Procedure:

- Resin Swelling: The Fmoc-Gly-Wang resin is swollen in DMF for 30 minutes.
- Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound glycine by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
- Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction is monitored by a Kaiser test.
- Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Ala, Val, Gly, Val).
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
- Cleavage and Deprotection: The peptide is cleaved from the resin support, and the sidechain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (TFA/TIS/Water) for 2-3 hours.
- Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final white powder.





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Caption: Workflow of **Hexapeptide-12** synthesis via SPPS.



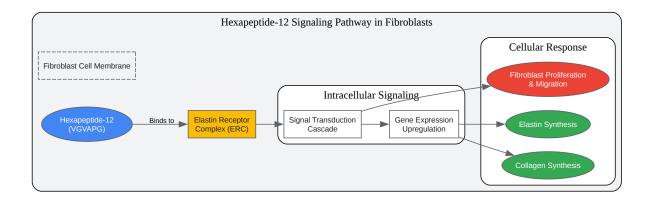
Biological Activity and Signaling Pathway

Hexapeptide-12 functions as a chemotactic agent for fibroblasts. Its sequence, VGVAPG, is a recognition site on the elastin protein that binds to the Elastin Receptor Complex (ERC) on the surface of fibroblasts.

Mechanism of Action:

- Binding: Hexapeptide-12 binds to the ERC, which is a complex of three subunits: Elastin Binding Protein (EBP), Protective Protein/Cathepsin A (PPCA), and Neuraminidase-1 (NEU1).
- Activation: This binding event triggers a signaling cascade within the fibroblast.
- Cellular Response: The intracellular signaling leads to the upregulation of genes responsible
 for the synthesis of extracellular matrix proteins, primarily collagen and elastin. It also
 stimulates fibroblast proliferation and migration to sites of skin damage.

This mechanism ultimately contributes to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.



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Caption: Signaling pathway of **Hexapeptide-12** in fibroblasts.

Quantitative Analysis

The efficacy of **Hexapeptide-12** is evaluated through various in vitro and in vivo studies. Key performance indicators include its effect on gene expression and protein synthesis in fibroblasts.

Table 2: In Vitro Efficacy Data Summary

Assay	Cell Type	Treatment Concentration	Result
Elastin Gene Expression (mRNA)	Human Dermal Fibroblasts	10 μΜ	1.8-fold increase vs. control
Collagen Type I Synthesis (ELISA)	Human Dermal Fibroblasts	10 μΜ	1.5-fold increase vs.
Fibroblast Migration (Boyden Chamber)	Human Dermal Fibroblasts	5 μΜ	2.2-fold increase in migrated cells

| Cell Proliferation (MTT Assay) | Human Dermal Fibroblasts | 1-10 μ M | 30% increase in proliferation |

Note: The data presented in Table 2 is a representative summary compiled from various sources and may not reflect the results of a single study.

This guide provides a foundational understanding of **Hexapeptide-12**, from its basic molecular structure to its synthesis and biological function. The detailed protocols and structured data serve as a valuable resource for professionals engaged in the research and development of peptide-based therapeutics and cosmeceuticals.

 To cite this document: BenchChem. [molecular structure and synthesis of Hexapeptide-12]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368934#molecular-structure-and-synthesis-of-hexapeptide-12]



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